

Application Notes and Protocols for the Functionalization of 3a,6a-Diphenylglycoluril

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Compound of Interest

Compound Name: GLYCOLURIL, 3a,6a-DIPHENYL
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These application notes provide a comprehensive overview of the functionalization of 3a,6a-diphenylglycoluril, a versatile scaffold in supramolecular chemistry, for the development of anion receptors. Detailed experimental protocols for synthesis and anion binding analysis are provided, along with quantitative data and visual diagrams to facilitate understanding and implementation in a research setting.

Application: Anion Recognition with Urea-Functionalized 3a,6a-Diphenylglycoluril

The rigid, pre-organized structure of 3a,6a-diphenylglycoluril makes it an excellent platform for the construction of synthetic receptors. By functionalizing the nitrogen atoms with hydrogenbond donating groups, such as ureas, highly selective and efficient anion receptors can be developed. These receptors have potential applications in areas such as environmental monitoring (e.g., detection of anionic pollutants), biological sensing (e.g., recognition of biologically important anions like phosphate or acetate), and as components of ion channels or transporters in drug delivery systems.

The urea moiety is a particularly effective anion binding group due to its ability to form strong, directional hydrogen bonds with a variety of anions. The pre-organization of two urea groups on the 3a,6a-diphenylglycoluril scaffold can lead to cooperative binding, enhancing both the affinity and selectivity for specific anions.



Quantitative Data: Anion Binding Affinities

The following table summarizes the logarithmic binding constants (log Ka) for a tritopic bis-urea receptor, demonstrating the affinity for various anions as determined by 1H NMR titration in a CD3CN/DMSO-d6 9:1 (v/v) solvent system at 298 K.[1] This data is representative of the type of binding affinities that can be achieved with urea-functionalized glycoluril scaffolds.

Anion Guest (as TBA salt)	log Ka
Acetate (OAc ⁻)	4.5
Benzoate (OBz ⁻)	3.8
Dihydrogen Phosphate (H ₂ PO ₄ ⁻)	3.5 (deprotonation observed)
Fluoride (F ⁻)	3.2 (deprotonation observed)
Chloride (Cl ⁻)	2.1
Bromide (Br ⁻)	1.8
Nitrate (NO₃ ⁻)	1.5
Bisulfate (HSO ₄ ⁻)	2.5

TBA = Tetrabutylammonium

Experimental Protocols Synthesis of Bis-Urea Functionalized 3a,6aDiphenylglycoluril Receptor

This protocol describes a general method for the synthesis of a bis-urea functionalized 3a,6a-diphenylglycoluril receptor. The synthesis involves a two-step process: 1) Synthesis of a diamine-functionalized 3a,6a-diphenylglycoluril precursor, and 2) Reaction with an isocyanate to form the bis-urea receptor.

Materials:

3a,6a-diphenylglycoluril



- 1,2-Dibromoethane
- Sodium hydride (NaH, 60% dispersion in mineral oil)
- Anhydrous N,N-Dimethylformamide (DMF)
- Sodium azide (NaN₃)
- Triphenylphosphine (PPh₃)
- Tetrahydrofuran (THF)
- Water (deionized)
- Aryl or alkyl isocyanate (e.g., 4-nitrophenyl isocyanate)
- · Anhydrous acetonitrile
- Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

Step 1: Synthesis of 1,6-bis(2-aminoethyl)-3a,6a-diphenylglycoluril

- Alkylation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 3a,6a-diphenylglycoluril (1.0 eq) in anhydrous DMF. Add sodium hydride (2.2 eq) portion-wise at 0 °C. Stir the mixture for 30 minutes at room temperature. Add 1,2-dibromoethane (2.5 eq) dropwise and stir the reaction mixture at 80 °C for 24 hours.
- Azide Formation: Cool the reaction mixture to room temperature and add sodium azide (3.0 eq). Stir the mixture at 80 °C for another 24 hours. After cooling, pour the reaction mixture into ice water and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 1,6-bis(2-azidoethyl)-3a,6a-diphenylglycoluril.
- Staudinger Reduction: Dissolve the azido-functionalized glycoluril (1.0 eq) in THF. Add triphenylphosphine (2.2 eq) and stir the mixture at room temperature for 12 hours. Add water



(5.0 eq) and continue stirring for another 12 hours. Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield 1,6-bis(2-aminoethyl)-3a,6a-diphenylglycoluril.

Step 2: Synthesis of the Bis-Urea Receptor

- Dissolve 1,6-bis(2-aminoethyl)-3a,6a-diphenylglycoluril (1.0 eq) in anhydrous acetonitrile.
- Add the desired aryl or alkyl isocyanate (e.g., 4-nitrophenyl isocyanate) (2.2 eq) to the solution.
- Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere.
- The product will precipitate out of the solution. Collect the solid by filtration, wash with cold acetonitrile, and dry under vacuum to obtain the pure bis-urea functionalized receptor.[2]

Protocol for Determination of Anion Binding Constants by 1H NMR Titration

This protocol outlines the procedure for determining the association constant (Ka) of a synthetic receptor with an anion guest using 1H NMR titration.[3][4][5]

Materials:

- Synthesized bis-urea receptor
- Tetrabutylammonium (TBA) salts of the anions to be tested (e.g., TBACI, TBAOAc)
- Deuterated solvent (e.g., DMSO-d6, CD3CN, or a mixture)
- NMR tubes
- Micropipettes

Procedure:

Preparation of Stock Solutions:



- Prepare a stock solution of the receptor of known concentration (e.g., 1 mM) in the chosen deuterated solvent.
- Prepare a stock solution of the TBA salt of the anion of a significantly higher concentration (e.g., 100 mM) in the same deuterated solvent.

NMR Titration:

- Add a known volume (e.g., 0.5 mL) of the receptor stock solution to an NMR tube.
- Acquire a 1H NMR spectrum of the free receptor.
- Add small aliquots of the anion stock solution to the NMR tube containing the receptor solution.
- After each addition, gently mix the solution and acquire a new 1H NMR spectrum.
- Continue adding the anion solution until the chemical shifts of the receptor's protons
 (especially the urea N-H protons) no longer change significantly, indicating saturation of
 the binding sites. This typically requires adding up to 10-20 equivalents of the guest.

Data Analysis:

- Monitor the chemical shift changes ($\Delta\delta$) of the receptor protons that are involved in the binding interaction (e.g., the urea N-H protons).
- Plot the change in chemical shift ($\Delta\delta$) against the concentration of the added anion guest.
- Fit the resulting binding isotherm to a 1:1 binding model using a suitable software package (e.g., WinEQNMR2, HypNMR) to calculate the association constant (Ka).[4]

Visualizations

Experimental Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow for the synthesis of a bis-urea functionalized 3a,6a-diphenylglycoluril receptor and the subsequent analysis of its anion binding properties.



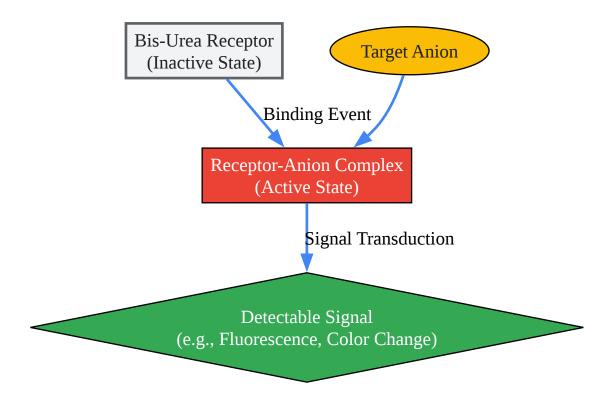


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Caption: Workflow for receptor synthesis and analysis.

Signaling Pathway: Molecular Recognition and Sensing

This diagram illustrates a conceptual signaling pathway where the binding of a specific anion to the functionalized 3a,6a-diphenylglycoluril receptor triggers a detectable signal. This could be a change in fluorescence or a colorimetric response, depending on the nature of the isocyanate used in the synthesis (e.g., one containing a chromophore or fluorophore).



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Caption: Anion recognition leading to a signal.



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